Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with a methyl ester group at the 2-position and a 4-ethylphenyl group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-ethylbenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, followed by esterification to form the final product. Common reagents used in this synthesis include piperidine as a catalyst and methanol as the solvent. The reaction mixture is usually refluxed until the production of carbon dioxide abates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Similar structure but lacks the pyrrole ring.
Methyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Methyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Similar structure with a chlorine substituent instead of an ethyl group.
Uniqueness
Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the pyrrole ring and the 4-ethylphenyl group, which confer specific chemical and biological properties. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 3-(4-ethylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-10-4-6-11(7-5-10)12-8-9-15-13(12)14(16)17-2/h4-9,15H,3H2,1-2H3 |
InChI Key |
JUVOVCXBNIOTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC |
Origin of Product |
United States |
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